molecular formula C9H10Cl2 B2581933 1-Chloro-3-(3-chloropropyl)benzene CAS No. 90347-05-0

1-Chloro-3-(3-chloropropyl)benzene

Cat. No. B2581933
CAS RN: 90347-05-0
M. Wt: 189.08
InChI Key: QHWMHHQKQHWJRT-UHFFFAOYSA-N
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Description

“1-Chloro-3-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H10Cl2 . It is also known by other names such as γ-Chloropropylbenzene, γ-Phenylpropyl chloride, 3-Chloro-1-phenylpropane, 3-Phenyl-1-chloropropane, and 3-Phenylpropyl chloride .


Synthesis Analysis

The synthesis of “1-Chloro-3-(3-chloropropyl)benzene” could potentially involve a multistep process. One possible method involves treating the 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature . This would cleave the silyl ether and yield the desired product.


Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(3-chloropropyl)benzene” can be represented as a benzene ring with a 3-chloropropyl group attached to it . The molecular weight of this compound is 154.637 .

Scientific Research Applications

  • Alkylation Reactions

    • 1-Chloro-3-(3-chloropropyl)benzene has been studied in the context of alkylation reactions. For instance, its reactivity in the presence of aluminum chloride as a catalyst has been examined. This chemical serves as a key intermediate in producing various alkylated aromatic compounds (Matsuda & Shinohara, 1978).
  • Polymerization and Macromolecular Compounds

    • Research has explored its use in the polycondensation reaction with benzene, demonstrating its role in the formation of macromolecular compounds. This highlights its potential in polymer science (Kolesnikov & Korshak, 1953).
  • Organolithium Reagents

    • The compound has been used to create functional organolithium reagents. Its reactions with alkylboronates, leading to the production of various organic compounds, illustrate its versatility in organic synthesis (Smith, Elliott, & Jones, 2013).
  • Dehydrochlorination Studies

    • It has been a subject in dehydrochlorination studies, providing insights into chemical reactions and mechanisms on a molecular level (Pistarino et al., 2001).
  • Synthesis of Aromatic Compounds

    • Its use in synthesizing various aromatic compounds has been documented. This includes the preparation of compounds like 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, showcasing its role in complex organic syntheses (Lukáč & Mohapatra, 1992).
  • Catalytic Applications

    • The compound has found applications in catalysis, for example, in iron-catalyzed Buchner reactions of aryldiazoacetates to arenes (Mbuvi & Woo, 2009).
  • Cationic Polymerizations

    • It has been referenced in the study of cationic polymerizations, indicating its role in the development of novel polymeric materials (Dittmer, Pask, & Nuyken, 1992).

Mechanism of Action

The mechanism of action for reactions involving “1-Chloro-3-(3-chloropropyl)benzene” likely involves electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

“1-Chloro-3-(3-chloropropyl)benzene” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-chloro-3-(3-chloropropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWMHHQKQHWJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(3-chloropropyl)benzene

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